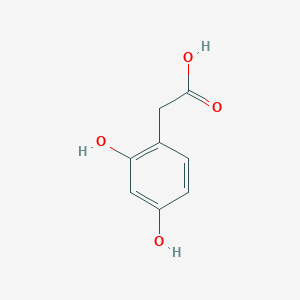

2,4-Dihydroxyphenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,4-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4,9-10H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQDURCMBCGCIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060635 | |

| Record name | Benzeneacetic acid, 2,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-82-4 | |

| Record name | 2,4-Dihydroxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydroxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 2,4-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 2,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydroxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIHYDROXYPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHB7I6AA5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-Dihydroxyphenylacetic Acid from m-Bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dihydroxyphenylacetic acid, a key intermediate in the preparation of various pharmaceuticals, from m-bromophenol. This document outlines a primary multi-step synthetic pathway, including detailed experimental protocols and quantitative data. An alternative synthetic route is also discussed. The guide is intended for an audience with a background in organic chemistry.

Primary Synthetic Pathway: A Three-Step Approach

A plausible and documented synthetic route for producing this compound from m-bromophenol involves a three-step process:

-

Condensation: Reaction of m-bromophenol with glyoxylic acid in an alkaline solution to form p-hydroxy-o-bromomandelic acid.

-

Reduction: Reduction of the mandelic acid derivative to p-hydroxy-o-bromophenylacetic acid.

-

Hydroxylation: Copper-catalyzed hydroxylation of the phenylacetic acid derivative to yield the final product, this compound.

This pathway is advantageous due to the ready availability of the starting materials and generally good yields for each step.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the primary synthetic pathway, derived from experimental findings.

Table 1: Stoichiometry and Yields for the Synthesis of this compound

| Step | Reactant 1 | Moles (mol) | Reactant 2 | Moles (mol) | Product | Yield (%) |

| 1. Condensation | m-Bromophenol | 0.72 | Glyoxylic acid monohydrate | 0.94 | 2-Bromo-4-hydroxymandelic acid | 65.5 |

| 2. Reduction | 2-Bromo-4-hydroxymandelic acid | 0.45 | Stannous chloride dihydrate | 0.54 | 2-Bromo-4-hydroxyphenylacetic acid | 82.5 |

| 3. Hydroxylation | 2-Bromo-4-hydroxyphenylacetic acid | 0.30 | Potassium hydroxide (B78521) | 3.0 | This compound | 81.0 |

Table 2: Reaction Conditions

| Step | Solvent(s) | Temperature (°C) | Duration (h) | Catalyst |

| 1. Condensation | Water | 40 | 9 | - |

| 2. Reduction | Concentrated HCl | 90 | 3.5 | - |

| 3. Hydroxylation | 10% Aqueous KOH | 110 | 6 | 8-Hydroxyquinoline (B1678124) copper |

Experimental Protocols

Protocol: In a suitable reaction vessel, a solution of sodium hydroxide (57.6 g, 1.44 mol) in water and an aqueous solution of glyoxylic acid monohydrate (86.5 g, 0.94 mol) are added dropwise simultaneously to m-bromophenol (124.6 g, 0.72 mol) in a water bath maintained at 40°C. The reaction mixture is stirred for 9 hours. After completion, the mixture is cooled, and concentrated hydrochloric acid (approx. 90 ml) is added to adjust the pH to 1. The aqueous layer is washed with toluene (B28343) (3 x 100 ml) and then extracted with ethyl acetate (B1210297) (3 x 100 ml). The combined organic layers are concentrated under reduced pressure to yield 2-bromo-4-hydroxymandelic acid as a pale yellow viscous product (116.51 g, 65.5% yield).[1]

Mechanism Insight: The condensation reaction proceeds via an electrophilic substitution mechanism. The phenoxide ion, formed from m-bromophenol under alkaline conditions, is a highly activated nucleophile. The glyoxylic acid acts as the electrophile. The electron-donating hydroxyl group of the phenoxide directs the substitution to the ortho and para positions. Steric hindrance from the bromine atom favors substitution at the para position relative to the hydroxyl group.

Protocol: To 2-bromo-4-hydroxymandelic acid (111.17 g, 0.45 mol), stannous chloride dihydrate (121.85 g, 0.54 mol) and 230 ml of concentrated hydrochloric acid are added. The mixture is stirred and heated in an oil bath at 90°C for 3.5 hours. After the reaction, the mixture is poured into a beaker and heated until all solids dissolve. Upon cooling to room temperature, the product precipitates. The solid is collected by suction filtration, washed with water (3 x 100 ml), and dried. Recrystallization from water affords 2-bromo-4-hydroxyphenylacetic acid as a white solid (85.78 g, 82.5% yield).[1]

Mechanism Insight: The reduction of the α-hydroxy acid (mandelic acid derivative) to the corresponding carboxylic acid (phenylacetic acid derivative) can be achieved using various reducing agents. In this protocol, stannous chloride in concentrated hydrochloric acid is an effective system for this transformation. The reaction likely proceeds through the formation of an intermediate that facilitates the removal of the hydroxyl group.

Protocol: To 2-bromo-4-hydroxyphenylacetic acid (69.31 g, 0.30 mol), 8-hydroxyquinoline copper (10.56 g, 0.03 mol) and a 10% aqueous solution of sodium hydroxide (containing 120 g, 3 mol of NaOH) are added. The mixture is stirred and heated to 110°C for 6 hours. After cooling to room temperature, the reaction mixture is filtered. The filtrate is acidified with dilute hydrochloric acid to a pH of 3 and then extracted with ethyl acetate (3 x 100 ml). The combined organic layers are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure. The crude product is recrystallized from ethanol (B145695) to give this compound as a light yellow solid (40.87 g, 81% yield).[1]

Mechanism Insight: This step involves a copper-catalyzed nucleophilic aromatic substitution reaction.[2][3] The hydroxide ion acts as the nucleophile, displacing the bromide atom on the aromatic ring. The copper catalyst, in this case, 8-hydroxyquinoline copper, facilitates this transformation, which is a variation of the Ullmann condensation. The use of a copper catalyst is crucial for achieving this substitution under relatively mild conditions.

Experimental Workflow

Caption: Primary synthetic pathway for this compound.

Alternative Synthetic Pathway via Resorcinol (B1680541)

An alternative approach to the synthesis of this compound involves the initial conversion of m-bromophenol to resorcinol (1,3-dihydroxybenzene), followed by carboxylation.

-

Hydrolysis of m-Bromophenol: Conversion of m-bromophenol to resorcinol.

-

Kolbe-Schmitt Carboxylation: Carboxylation of resorcinol to an intermediate, which can then be converted to this compound.

While this route is plausible, the direct hydrolysis of m-bromophenol to resorcinol can be challenging and may require harsh conditions such as fusion with potassium hydroxide.[4]

Conceptual Experimental Protocols

A potential method for this conversion is through a high-temperature fusion with a strong base, such as potassium hydroxide. This reaction proceeds via a benzyne (B1209423) intermediate or a nucleophilic aromatic substitution mechanism under forcing conditions.

The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide ion with carbon dioxide.[5][6][7] For resorcinol, this reaction can be directed to produce 2,4-dihydroxybenzoic acid.[5][6]

Protocol Outline: Resorcinol is treated with a base such as potassium bicarbonate in a carbon dioxide atmosphere at elevated temperatures (e.g., 80-140°C) to yield 2,4-dihydroxybenzoic acid.[5] This intermediate would then require further synthetic steps, such as reduction of the carboxylic acid to an alcohol followed by oxidation to the corresponding phenylacetic acid, to arrive at the target molecule.

Logical Relationship of the Alternative Pathway

Caption: Alternative synthetic route via resorcinol intermediate.

Conclusion

The synthesis of this compound from m-bromophenol is a feasible process for research and development purposes. The primary three-step pathway involving condensation, reduction, and hydroxylation offers a well-documented and high-yielding route. The alternative pathway through resorcinol presents another possibility, although it may involve more challenging reaction conditions and additional synthetic transformations. The choice of synthetic route will depend on factors such as the availability of reagents, desired scale, and process optimization considerations. This guide provides the foundational knowledge for researchers to pursue the synthesis of this important chemical intermediate.

References

- 1. Copper-catalyzed hydroxylation of aryl halides: efficient synthesis of phenols, alkyl aryl ethers and benzofuran derivatives in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 6. Solved Kolbe-Schmitt reaction mechanism that converts | Chegg.com [chegg.com]

- 7. echemi.com [echemi.com]

In Vitro Mechanism of Action of 2,4-Dihydroxyphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro mechanism of action of 2,4-Dihydroxyphenylacetic acid (2,4-DOPAC). While research specifically isolating the 2,4-isomer is less extensive than for its 3,4-dihydroxyphenylacetic acid (3,4-DOPAC) counterpart, this document synthesizes the available data and extrapolates potential mechanisms based on structurally related compounds. The core activities discussed include direct enzyme inhibition, particularly of tyrosinase, and antioxidant potential through radical scavenging. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further research and drug development efforts.

Introduction

This compound is a phenolic acid characterized by a phenyl ring substituted with two hydroxyl groups at positions 2 and 4, and an acetic acid moiety. Phenolic acids are a subject of significant interest in pharmacology due to their diverse biological activities, which are largely attributed to their antioxidant and enzyme-inhibiting properties. While its isomer, 3,4-DOPAC, is a well-known metabolite of dopamine, the specific in vitro bioactivities of 2,4-DOPAC are less characterized. This guide will focus on its demonstrated and potential mechanisms of action, with a primary emphasis on tyrosinase inhibition and antioxidant effects.

Core Mechanism: Enzyme Inhibition

The most potent, directly evidenced in vitro activity of compounds containing the 2,4-dihydroxyphenyl moiety is the inhibition of tyrosinase.

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis.[1] Its inhibition is a primary strategy for developing agents to treat hyperpigmentation and for use in cosmetics.[1] Derivatives incorporating the 2,4-dihydroxyphenyl structure have been shown to be exceptionally potent tyrosinase inhibitors.

One study investigating a series of novel acetophenone (B1666503) amides found that a compound containing a 2,4-dihydroxyphenyl group, specifically 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate, exhibited powerful, reversible, and competitive inhibition of mushroom tyrosinase.[2]

Table 1: Quantitative Data on Tyrosinase Inhibition by a 2,4-Dihydroxyphenyl Derivative

| Compound | Target Enzyme | Substrate | Inhibition Type | K_i_ (µM) | IC_50_ (µM) | Reference Compound (IC_50_ µM) |

|---|

| 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate | Mushroom Tyrosinase | L-DOPA | Competitive, Reversible | 0.0072 | 0.0020 ± 0.0002 | Kojic Acid (16.69 ± 2.8)[2] |

The competitive nature of the inhibition suggests that the 2,4-dihydroxyphenyl moiety effectively binds to the active site of the tyrosinase enzyme, likely chelating the copper ions and preventing the natural substrate, L-DOPA, from binding.[2][3]

References

The Enigmatic Presence of 2,4-Dihydroxyphenylacetic Acid in the Plant Kingdom: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxyphenylacetic acid, a simple phenolic acid, has been identified as a natural constituent in a select number of plant species. While its structural isomers, 3,4-Dihydroxyphenylacetic acid (DOPAC) and 2,5-Dihydroxyphenylacetic acid (Homogentisic acid), are well-documented metabolites in various biological systems, the occurrence, biosynthesis, and metabolic fate of the 2,4-dihydroxy isomer in plants remain largely uncharted territory. This technical guide synthesizes the current, albeit limited, knowledge regarding the natural occurrence of this compound in plants, outlines analytical methodologies for its quantification, and explores putative biosynthetic and metabolic pathways. The information presented herein is intended to serve as a foundational resource for researchers investigating novel plant-derived bioactive compounds and their potential applications in drug discovery and development.

Natural Occurrence of this compound

The presence of this compound as a natural phytochemical has been confirmed in at least two plant species:

-

Nigella damascena (Love-in-a-Mist): This compound has been identified as a phenolic constituent within the seeds of Nigella damascena.[1]

-

Flueggea acicularis : this compound has been isolated from the herbs of this plant.

While its presence is confirmed, comprehensive quantitative data on the concentration of this compound in various tissues of these plants and under different environmental conditions are not yet available in the public domain. Further research is required to ascertain the distribution and accumulation patterns of this compound within the plant kingdom.

Quantitative Analysis: A Methodological Approach

To date, a specific, validated protocol for the quantitative analysis of this compound in plant matrices has not been extensively published. However, based on established methods for the analysis of phenolic acids in plant tissues, a general workflow employing High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) can be proposed.

Table 1: General Protocol for Extraction and Quantification of this compound from Plant Material

| Step | Procedure | Details and Considerations |

| 1. Sample Preparation | Homogenization of plant material (e.g., seeds, leaves). | Lyophilization (freeze-drying) of the plant material prior to grinding is recommended to preserve the chemical integrity of the analytes. A fine powder increases extraction efficiency. |

| 2. Extraction | Solid-liquid extraction with a suitable organic solvent. | Methanol is a common and effective solvent for extracting a broad range of phenolic compounds.[2] Sonication or maceration can be employed to enhance extraction efficiency. Multiple extraction cycles are recommended for exhaustive extraction. |

| 3. Extract Filtration and Concentration | Filtration to remove solid plant debris, followed by solvent evaporation. | Filtration through a 0.22 µm syringe filter is necessary before HPLC or LC-MS analysis. Rotary evaporation under reduced pressure is a standard method for solvent removal. |

| 4. Sample Clean-up (Optional) | Solid-Phase Extraction (SPE). | SPE can be used to remove interfering compounds and enrich the phenolic acid fraction. A C18 or a mixed-mode cation/anion exchange sorbent could be suitable. |

| 5. Chromatographic Separation | Reversed-phase HPLC. | A C18 column is typically used for the separation of phenolic acids. A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed. |

| 6. Detection and Quantification | HPLC-DAD or LC-MS/MS. | DAD: Detection can be performed at the UV absorbance maximum of this compound. Quantification is achieved by comparing the peak area with that of a certified reference standard. MS/MS: Provides higher sensitivity and selectivity. Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions. |

Diagram 1: General Experimental Workflow for Quantification

Caption: A generalized workflow for the extraction and quantification of this compound from plant tissues.

Biosynthetic and Metabolic Pathways: A Frontier of Research

The biosynthetic and metabolic pathways of this compound in plants are currently unknown. While the metabolism of the aromatic amino acids L-phenylalanine and L-tyrosine is well-established as the origin of a vast array of phenolic compounds, a direct enzymatic route to this compound has not been elucidated.[3][4]

Based on known biochemical reactions in plants, several hypothetical pathways can be proposed:

Hypothetical Biosynthetic Pathways:

-

Hydroxylation of Phenylacetic Acid: Phenylacetic acid is a known natural auxin in plants, synthesized from L-phenylalanine.[5] The biosynthesis of this compound could potentially occur through the sequential hydroxylation of phenylacetic acid at the C4 and C2 positions by specific hydroxylase enzymes, likely belonging to the cytochrome P450 monooxygenase superfamily.

-

Metabolism of L-Tyrosine: L-tyrosine is a common precursor for dihydroxylated phenolic compounds. A series of enzymatic reactions involving transamination, decarboxylation, and hydroxylation could potentially lead to the formation of this compound. However, the specific enzymes and intermediates in such a pathway have not been identified. The known tyrosine metabolism pathways in plants primarily lead to compounds such as p-coumaric acid, homogentisic acid (2,5-dihydroxyphenylacetic acid), and L-DOPA (3,4-dihydroxyphenylalanine).[3][4]

Diagram 2: Hypothetical Biosynthesis from Phenylacetic Acid

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. General and specialized tyrosine metabolism pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants [mdpi.com]

A Technical Guide on 3,4-Dihydroxyphenylacetic Acid (DOPAC) in Dopamine Metabolism

Executive Summary:

This technical guide provides a comprehensive overview of 3,4-dihydroxyphenylacetic acid (DOPAC), a primary metabolite of the neurotransmitter dopamine (B1211576). It is crucial to clarify that while the topic of interest was initially stated as 2,4-dihydroxyphenylacetic acid as a dopamine precursor, the relevant compound in the context of dopamine metabolism is its isomer, 3,4-dihydroxyphenylacetic acid (DOPAC). DOPAC is not a precursor to dopamine but rather a key catabolite, and its levels are often used as a reliable indicator of dopamine turnover in the central nervous system. This document details the metabolic pathways involving dopamine and DOPAC, presents quantitative data from relevant studies, outlines experimental protocols for its measurement, and provides visualizations of the associated biochemical processes. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in neuropharmacology and related fields.

Introduction: The Role of DOPAC in Dopamine Metabolism

Dopamine, a critical catecholamine neurotransmitter, is involved in numerous physiological functions, including motor control, motivation, reward, and cognitive function.[1] The synthesis and degradation of dopamine are tightly regulated processes. The primary pathway for dopamine synthesis begins with the amino acid tyrosine, which is converted to L-DOPA by tyrosine hydroxylase (TH), the rate-limiting enzyme.[2] L-DOPA is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine.[2]

Contrary to being a precursor, 3,4-dihydroxyphenylacetic acid (DOPAC) is a major metabolite of dopamine.[3] Dopamine is metabolized through two main enzymatic pathways, leading to the formation of DOPAC and subsequently homovanillic acid (HVA).[1][3] The measurement of DOPAC levels provides a valuable tool for assessing the activity of dopaminergic neurons and the effects of various pharmacological agents on the dopamine system.[4][5]

Dopamine Metabolism and the Formation of DOPAC

The metabolic breakdown of dopamine primarily occurs via two enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[3][6]

-

Pathway 1 (Major Pathway): Dopamine is first oxidized by monoamine oxidase (MAO) to form 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL).[7][8] DOPAL is then rapidly converted to DOPAC by aldehyde dehydrogenase (ALDH).[7] DOPAC is subsequently methylated by catechol-O-methyltransferase (COMT) to produce homovanillic acid (HVA).[1][3]

-

Pathway 2: Alternatively, dopamine can be first methylated by COMT to form 3-methoxytyramine (3-MT).[3] 3-MT is then oxidized by MAO to produce HVA.[3]

The concentration of DOPAC is often considered a more direct reflection of intraneuronal dopamine turnover, as MAO is predominantly located within the neuron.[6]

Signaling Pathway Visualization

Caption: Metabolic Pathways of Dopamine.

Quantitative Data on DOPAC Levels

The following tables summarize quantitative data from various studies on DOPAC levels in different experimental conditions.

Table 1: DOPAC Turnover Rates in Rat Brain Regions

| Brain Region | DOPAC Turnover Rate (ng/g/min) |

| Ventral Tegmentum | 9 |

| Nucleus Accumbens | 115 |

Data extracted from a study investigating dopamine catabolism in the mesolimbic dopaminergic pathway of rats.[9]

Table 2: Effects of Pharmacological Agents on DOPAC Concentrations in Rat Brain

| Treatment | Brain Region | Change in DOPAC Concentration |

| Reserpine (5 mg/kg, 1 h) | Ventral Tegmentum | Greater elevation compared to nucleus accumbens |

| Reserpine (5 mg/kg, 1 h) | Nucleus Accumbens | Elevated |

| gamma-Butyrolactone (750 mg/kg, 0.5-1 h) | Ventral Tegmentum | Significant decrease |

| gamma-Butyrolactone (750 mg/kg, 0.5-1 h) | Nucleus Accumbens | No significant alteration |

| Neuroleptic drugs (general) | Ventral Tegmentum | Elevated |

| Neuroleptic drugs (general) | Nucleus Accumbens | Elevated |

This table summarizes the effects of different drugs on DOPAC levels in specific brain regions of rats.[9]

Table 3: Effect of Foot Shock Stress on DOPAC Levels in Rat Brain

| Brain Region | Approximate % Increase in DOPAC vs. Control |

| Prefrontal Cortex | 45% |

| Olfactory Tubercles | 15% |

| Ventral Tegmental Area (VTA) | 15% |

This table shows the impact of foot shock stress on DOPAC concentrations in various rat brain regions.[10]

Table 4: Effects of 2,4-Dichlorophenoxyacetic Acid (2,4-D) on DOPAC in Rats

| Treatment Dose (s.c.) | Sample | Observation |

| 200 mg/kg | Brain | No statistically significant change in DOPAC |

| 200 mg/kg | Cerebrospinal Fluid (CSF) | 2.3-fold maximal increase in DOPAC |

| 10, 30, 100 mg/kg (2 h) | CSF | Dose-dependent increase at 30 and 100 mg/kg |

These findings suggest that 2,4-D may inhibit the transport of acidic metabolites like DOPAC out of the brain.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate measurement of DOPAC. Below are summaries of key experimental protocols cited in the literature.

Radioenzymatic Assay for DOPAC Measurement

This method was utilized to investigate the effects of various drugs on dopamine catabolism in the mesolimbic dopaminergic pathway.[9]

Workflow Diagram

Caption: Workflow for Radioenzymatic Assay of DOPAC.

Protocol Steps:

-

Tissue Preparation: Brain tissue from specific regions (e.g., ventral tegmentum, nucleus accumbens) is dissected and homogenized in a suitable buffer.

-

Enzymatic Conversion: The tissue homogenate is incubated with catechol-O-methyltransferase (COMT) and a radiolabeled methyl donor, S-adenosyl-L-[methyl-³H]methionine. This reaction converts DOPAC to radiolabeled homovanillic acid (HVA).

-

Extraction: The radiolabeled HVA is selectively extracted from the reaction mixture using an organic solvent.

-

Quantification: The amount of radioactivity in the extracted sample is measured using liquid scintillation counting. The radioactivity is proportional to the initial concentration of DOPAC in the tissue sample.

High-Pressure Liquid Chromatography (HPLC) with Electrochemical Detection

This is a widely used and sensitive method for the simultaneous measurement of biogenic amines and their metabolites, including DOPAC.[5][11]

Workflow Diagram

Caption: HPLC with Electrochemical Detection Workflow.

Protocol Steps:

-

Sample Preparation: Brain tissue is homogenized in an acidic solution to precipitate proteins. For cerebrospinal fluid (CSF), it may be directly injected or undergo a preliminary extraction step.

-

Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a reverse-phase column. A mobile phase with a specific pH and organic solvent concentration is used to separate the different compounds in the sample based on their physicochemical properties.

-

Electrochemical Detection: As the separated compounds elute from the column, they pass through an electrochemical detector. DOPAC, being an electroactive compound, is oxidized at a specific applied potential, generating an electrical signal.

-

Quantification: The peak area of the signal corresponding to DOPAC is proportional to its concentration in the sample. The concentration is determined by comparing the peak area to that of known standards.

Conclusion

3,4-Dihydroxyphenylacetic acid (DOPAC) is a pivotal metabolite in the catabolism of dopamine. Its measurement serves as a critical tool in neuroscience research and drug development, offering insights into the functional state of dopaminergic systems. Understanding the enzymatic pathways leading to DOPAC formation and the experimental methodologies for its quantification is essential for researchers investigating dopamine-related neurological disorders and the mechanisms of action of novel therapeutic agents. This guide provides a foundational understanding of these aspects, supported by quantitative data and visual representations of the core biochemical and experimental processes.

References

- 1. Dopamine - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 4. 3,4-Dihydroxyphenylacetic acid and homovanillic acid in rat plasma: possible indicators of central dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The significance of homovanillic acid and 3,4-dihydroxyphenylacetic acid concentrations in human lumbar cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Dopamine and Its Dysfunction as a Consequence of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and determination of 3,4-dihydroxyphenylacetaldehyde, the dopamine metabolite in in vivo dialysate from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3,4-dihydroxyphenylacetic acid (DOPAC) and the rat mesolimbic dopaminergic pathway: drug effects and evidence for somatodendritic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Effects of 2,4-dichlorophenoxyacetic acid (2,4-D) on biogenic amines and their acidic metabolites in brain and cerebrospinal fluid of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of 2,4-Dihydroxyphenylacetic Acid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the current scientific understanding of the anti-inflammatory properties of 2,4-Dihydroxyphenylacetic acid (2,4-DHPAA). Due to a notable scarcity of direct research on 2,4-DHPAA, this document also summarizes the well-documented anti-inflammatory activities of its structural isomer, 3,4-Dihydroxyphenylacetic acid (3,4-DHPAA or DOPAC), to offer valuable comparative insights. The guide details the molecular mechanisms, including the modulation of key inflammatory signaling pathways such as NF-κB and MAPK, and the inhibition of pro-inflammatory enzymes. Experimental methodologies are described, and quantitative data from in vitro and in vivo studies on related compounds are presented in structured tables. Furthermore, this paper includes visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the potential therapeutic applications of this class of phenolic acids in inflammatory diseases.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Phenolic acids, a major class of plant secondary metabolites, have garnered significant attention for their potential anti-inflammatory effects. This compound (2,4-DHPAA) is a phenolic acid whose anti-inflammatory properties are not yet extensively studied. However, the available research on its structural isomer, 3,4-Dihydroxyphenylacetic acid (3,4-DHPAA), and other phenolic compounds, suggests that 2,4-DHPAA may also possess significant anti-inflammatory potential. This document aims to consolidate the existing, albeit limited, knowledge on 2,4-DHPAA and to extrapolate its potential mechanisms of action based on the activities of structurally similar compounds.

Anti-inflammatory Mechanisms of Dihydroxyphenylacetic Acid Isomers and Related Phenolic Compounds

The anti-inflammatory effects of phenolic acids are generally attributed to their antioxidant properties and their ability to modulate key signaling pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Enzymes

Phenolic compounds have been shown to inhibit the activity of enzymes that are crucial for the synthesis of inflammatory mediators. These include:

-

Cyclooxygenases (COX): These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1][2][3]

-

Lipoxygenases (LOX): These enzymes catalyze the production of leukotrienes from arachidonic acid, which are involved in various inflammatory processes.[4][5][6][7]

While direct evidence for 2,4-DHPAA is lacking, the inhibition of these enzymes is a common mechanism for many phenolic acids.

Modulation of Inflammatory Signaling Pathways

The NF-κB signaling pathway is a central regulator of inflammation.[8][9][10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8] Many phenolic compounds exert their anti-inflammatory effects by inhibiting the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

The MAPK signaling pathway is another critical regulator of inflammation and cellular stress responses.[11] It comprises a cascade of protein kinases that, upon activation by inflammatory stimuli, lead to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. Derivatives of chalcones, which share structural similarities with phenolic acids, have been shown to suppress the phosphorylation of p38 MAPK.[12]

Quantitative Data on the Anti-inflammatory Effects of 3,4-Dihydroxyphenylacetic Acid

As a close structural isomer of 2,4-DHPAA, the bioactivity of 3,4-Dihydroxyphenylacetic acid (DOPAC) provides valuable insights. A study on type 2 diabetic mice demonstrated that 3,4-DHPAA exhibited significant anti-inflammatory effects.[13]

Table 1: In Vivo Anti-inflammatory Effects of 3,4-Dihydroxyphenylacetic Acid in a Type 2 Diabetes Mouse Model [13]

| Parameter | Treatment Group | Result |

| Pro-inflammatory Cytokines | ||

| Lipopolysaccharide (LPS) | 3,4-DHPAA (75 and 150 mg/kg/day) | Decreased levels |

| Interleukin-6 (IL-6) | 3,4-DHPAA (75 and 150 mg/kg/day) | Decreased levels |

| Anti-inflammatory Cytokines | ||

| Interleukin-10 (IL-10) | 3,4-DHPAA (75 and 150 mg/kg/day) | Increased levels |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the experimental protocols used in the studies of related compounds.

In Vivo Anti-inflammatory Activity Assessment in a Type 2 Diabetes Mouse Model[14]

-

Animal Model: Type 2 diabetic (T2D) mice were induced by a high-fat diet combined with streptozotocin (B1681764) injection.

-

Treatment: T2D mice were administered 3,4-DHPAA intragastrically at doses of 75 and 150 mg/kg body weight per day for 4 weeks.

-

Biochemical Analysis: Blood glucose, insulin (B600854) levels, oxidative stress markers (glutathione, total superoxide (B77818) dismutase, malondialdehyde), and inflammatory cytokines (LPS, IL-6, IL-10) were measured.

-

Western Blot Analysis: Tight junction proteins and proteins related to the MAPK-MLCK signaling pathway were analyzed by western blot.

In Vitro Assessment of NF-κB Inhibition[9]

-

Cell Line: NF-κB-bla cells.

-

Stimulation: The NF-κB pathway was stimulated with tumor necrosis factor-alpha (TNF-α).

-

Inhibition Assay: The inhibitory effect of test compounds on TNF-α induced NF-κB coupled β-lactamase activity was measured.

-

Data Analysis: Fluorescence intensity was measured to determine the ratio of 460nm/530nm emissions, indicating NF-κB activity.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the study of the anti-inflammatory properties of phenolic acids.

References

- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the antioxidative properties of lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phytojournal.com [phytojournal.com]

- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK pathway in type 2 diabetes mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant Potential of 2,4-Dihydroxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxyphenylacetic acid (DOPAC) is a phenolic acid that has garnered interest for its antioxidant properties. As a metabolite of dietary flavonoids, its presence in biological systems suggests a potential role in mitigating oxidative stress, a condition implicated in numerous pathologies including neurodegenerative diseases, cardiovascular disease, and cancer.[1][2][3] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[4] Antioxidants like DOPAC can donate electrons to stabilize ROS, thereby preventing cellular damage.[5] This technical guide provides an in-depth overview of the antioxidant capacity of this compound, detailing its performance in various antioxidant assays, the experimental protocols for these assessments, and its interaction with cellular signaling pathways.

In Vitro Antioxidant Capacity

The antioxidant potential of a compound is commonly evaluated using a battery of in vitro assays, each with a distinct mechanism. This section details the performance of this compound in several key assays and provides the methodologies for their execution.

Radical Scavenging Assays

These assays measure the ability of an antioxidant to directly neutralize stable free radicals.

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[6] The principle is based on the reduction of the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.[7] The degree of discoloration indicates the scavenging potential of the test compound.[8]

Quantitative Data

| Compound | Assay | IC50 Value | Reference Compound | IC50 Value (Reference) |

| 3,4-Dihydroxyphenylacetic acid (DOPAC) | DPPH | Exhibited potent activity[2][9] | Ascorbic Acid | Typically in the µg/mL range[11][12] |

| n-Hexane extract of P. Retrofractum | DPPH | 57.66 ppm[11] | Ascorbic Acid | 66.12 ppm[11] |

| Turmeric Samples | DPPH | 3.55 ± 0.02 mg/mL[13] | Trolox | 3.765 ± 0.083 µg/mL[13] |

Experimental Protocol: DPPH Radical Scavenging Assay [7][8][14][15]

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. Store this solution in the dark as DPPH is light-sensitive.[7][14]

-

Prepare various concentrations of the test compound (this compound) and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent.[14]

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a defined volume of the test sample or standard to an equal volume of the DPPH working solution.[8][14]

-

Include a blank control containing only the solvent and the DPPH solution.[14]

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[8][14]

-

-

Measurement and Calculation:

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[8][14]

-

The percentage of scavenging activity is calculated using the formula:

-

Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100[8]

-

-

The IC50 value (the concentration of the antioxidant required to inhibit 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[8]

-

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[16] The method involves the generation of the blue-green ABTS•+ by oxidizing ABTS with potassium persulfate.[16][17] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the decrease in absorbance is measured.[17] This assay is applicable to both hydrophilic and lipophilic antioxidants.[17]

Quantitative Data

Specific Trolox Equivalent Antioxidant Capacity (TEAC) values for this compound were not found in the search results. However, related phenolic compounds have been assessed.

| Compound/Extract | Assay | TEAC Value (µM TE/g) |

| Alibertia edulis Fruit Extract (Aqueous) | ABTS | 142.26 ± 2.2[18] |

| Alibertia edulis Fruit Extract (Ethyl Acetate) | ABTS | 94.66[18] |

Experimental Protocol: ABTS Radical Cation Decolorization Assay [19][20]

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution in water.[19]

-

Prepare a 2.45 mM potassium persulfate solution in water.[19]

-

To generate the ABTS•+ radical cation, mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[19][20]

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of ~0.700 at 734 nm.[16][19]

-

-

Assay Procedure:

-

Prepare various concentrations of the test compound and a standard (e.g., Trolox).

-

Add a small volume of the test sample or standard to a larger volume of the diluted ABTS•+ solution (e.g., 10 µL sample + 190 µL ABTS•+).[19]

-

Mix thoroughly.

-

-

Measurement and Calculation:

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[21]

-

Calculate the percentage inhibition of absorbance.

-

The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve of Trolox.

-

Reduction Capacity Assays

These assays evaluate the ability of a compound to donate an electron, thereby reducing an oxidant.

The FRAP assay measures the antioxidant potential of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[22][23][24] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[23][25]

Quantitative Data

3,4-dihydroxyphenylacetic acid has demonstrated notable activity in the FRAP assay.

| Compound | Assay | Antioxidant Activity (TAUFe/µmol) | Relative Activity |

| 3,4-Dihydroxyphenylacetic acid | FRAP | 149 ± 10.0[10] | High |

| 2,5-Dihydroxybenzoic acid | FRAP | 128 ± 6.3[10] | High |

| 3,4,5-Trihydroxybenzoic acid (Gallic Acid) | FRAP | 202 ± 10.6[10] | Very High |

| p-Coumaric acid | FRAP | 24–113 µM Fe²+[26] | Low |

Experimental Protocol: FRAP Assay [22][23][25]

-

Reagent Preparation:

-

Acetate (B1210297) Buffer: 300 mM, pH 3.6.[23]

-

TPTZ Solution: 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.[23][25]

-

Ferric Chloride Solution: 20 mM FeCl₃·6H₂O in water.[23][25]

-

FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[22][25]

-

-

Assay Procedure:

-

Measurement and Calculation:

Cellular Antioxidant Activity and Mechanisms of Action

While in vitro assays are valuable, understanding a compound's activity in a biological context is crucial. This compound, and particularly its isomer 3,4-DOPAC, demonstrates protective effects in cellular models of oxidative stress.

Cellular Protective Effects

Studies have shown that DOPAC can protect cells from oxidative damage. For instance, it significantly inhibits hydrogen peroxide-induced cytotoxicity in hepatocytes.[2][9] In rat plasma, DOPAC suppresses the consumption of α-tocopherol (Vitamin E) and the formation of conjugated diene hydroperoxides, indicating its ability to inhibit lipid peroxidation.[27] This protection suggests that DOPAC can effectively function as an antioxidant within a complex biological medium.[27]

Modulation of Signaling Pathways

A key mechanism by which phenolic antioxidants exert their protective effects is through the modulation of endogenous antioxidant defense systems. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway is a primary regulator of these defenses.[28][29][30]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[31] When cells are exposed to oxidative stress or electrophilic compounds (like certain phenolic acids), Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE sequence in the promoter region of various genes, and initiates the transcription of a suite of cytoprotective proteins, including phase II detoxification enzymes and antioxidant enzymes like heme oxygenase-1 (HO-1), SOD, and CAT.[29][30]

3,4-Dihydroxyphenylacetic acid (DOPAC) has been shown to be a potent enhancer of the gene expression of several phase II drug-metabolizing enzymes, suggesting its activity is mediated, at least in part, through the Nrf2-ARE pathway.[2][9] This induction of the cell's own defense mechanisms represents a significant and potentially more durable antioxidant effect than direct radical scavenging alone.

Conclusion

This compound and its isomers exhibit significant antioxidant potential through multiple mechanisms. In vitro assays confirm its capacity for both direct radical scavenging and electron donation to reduce oxidants. More importantly, cellular studies indicate that it can protect against oxidative damage and upregulate the body's own endogenous antioxidant defenses via the Nrf2 signaling pathway.[2][9] The catechol structure is a key determinant of this activity.[2][9] These properties make this compound and related phenolic compounds compelling candidates for further investigation in the development of therapeutic strategies aimed at mitigating diseases with an underlying oxidative stress component.

References

- 1. mdpi.com [mdpi.com]

- 2. 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. assaygenie.com [assaygenie.com]

- 6. researchgate.net [researchgate.net]

- 7. marinebiology.pt [marinebiology.pt]

- 8. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. dpph assay ic50: Topics by Science.gov [science.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 20. researchgate.net [researchgate.net]

- 21. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ultimatetreat.com.au [ultimatetreat.com.au]

- 23. researchgate.net [researchgate.net]

- 24. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Antioxidative activity of 3,4-dihydroxyphenylacetic acid and caffeic acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]

- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 30. researchgate.net [researchgate.net]

- 31. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]

An In-depth Technical Guide to 2,4-Dihydroxyphenylacetic Acid (CAS 614-82-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxyphenylacetic acid (2,4-DHPAA), a phenolic acid with the CAS number 614-82-4, is an organic compound of interest in various scientific fields, including pharmaceuticals and biochemical research. This technical guide provides a comprehensive overview of the known properties of 2,4-DHPAA, including its chemical and physical characteristics, and available information on its biological activities. A significant challenge in the existing literature is the frequent confusion with its isomer, 3,4-dihydroxyphenylacetic acid (DOPAC), a well-known metabolite of dopamine (B1211576). This guide aims to disambiguate the available data and present a clear, concise summary of the properties attributed specifically to the 2,4-isomer. Detailed experimental protocols for its synthesis and for the assessment of its antioxidant potential are provided, alongside visualizations of these processes to facilitate understanding and replication.

Chemical and Physical Properties

This compound is a derivative of phenylacetic acid, characterized by the presence of two hydroxyl groups at the 2 and 4 positions of the benzene (B151609) ring.[1] This substitution pattern influences its chemical reactivity and solubility.[1] The compound typically appears as a white to off-white crystalline solid.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 614-82-4 | [1][2][3] |

| Molecular Formula | C₈H₈O₄ | [1][2][3] |

| Molecular Weight | 168.15 g/mol | [3] |

| IUPAC Name | 2-(2,4-dihydroxyphenyl)acetic acid | [2] |

| Synonyms | 2,4-Dihydroxybenzeneacetic acid, Homo-beta-resorcylic acid | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Canonical SMILES | O=C(O)CC1=CC=C(O)C=C1O | [2] |

| InChI Key | FSQDURCMBCGCIK-UHFFFAOYSA-N | [1][2] |

Biological Activities and Signaling Pathways

The biological activities of this compound are not as extensively studied as its 3,4-isomer. However, some activities have been reported. It has been noted for its potential antioxidant properties.[1] One source suggests that this compound may act as a dopamine precursor and has demonstrated anti-inflammatory activity by inhibiting the production of tumor necrosis factor-α (TNF-α) in cell culture.[4]

It is crucial to distinguish the biological activities of 2,4-DHPAA from those of 3,4-DHPAA (DOPAC). Studies on DOPAC have shown its involvement in signaling pathways such as the MAPK-MLCK and Nrf-2 pathways.[5][6] However, there is currently a lack of reliable scientific evidence to suggest that 2,4-DHPAA is involved in these or any other specific signaling pathways.

A study investigating the effects of various spider toxin moieties found that neither 2,4-dihydroxyphenylacetate nor 2,4-dihydroxyphenylacetylasparagine (B55432) were able to block N-methyl-D-aspartate (NMDA) or non-NMDA receptor responses, indicating a lack of activity at these glutamate (B1630785) receptors.

Research on a related but distinct compound, 2,4-dihydroxyphenylalanine, has shown it to be cytotoxic to melanoma cells, with its mechanism of action dependent on the presence of the enzyme tyrosinase.[7][8] This suggests that the 2,4-dihydroxyphenyl moiety may have potential for targeted therapies, though this has not been confirmed for this compound itself.

Due to the limited and often confounded data, a definitive signaling pathway for this compound cannot be described at this time. The following diagram illustrates a hypothetical workflow for investigating the potential anti-inflammatory effects of this compound.

Experimental Protocols

Synthesis of this compound

A method for the preparation of this compound has been disclosed in a Chinese patent (CN105541597A).[9] The synthesis involves a multi-step process starting from m-bromophenol and glyoxylic acid.

Step 1: Synthesis of p-hydroxy-o-bromomandelic acid

-

This step involves the condensation reaction of m-bromophenol and glyoxylic acid, followed by acidification.

Step 2: Reduction to p-hydroxy-o-bromophenylacetic acid

-

The p-hydroxy-o-bromomandelic acid is then reduced to form p-hydroxy-o-bromophenylacetic acid.

Step 3: Bromine Hydroxylation and Acidification

-

In the presence of a catalyst and under alkaline conditions, p-hydroxy-o-bromophenylacetic acid undergoes a bromine hydroxylation reaction.

-

The final product, this compound, is obtained after acidification.[9]

The patent highlights that this method utilizes readily available raw materials and offers a high yield.[9]

The following diagram outlines the synthesis process:

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.[10][11][] The principle of the assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is pale yellow.[11] The degree of discoloration, measured spectrophotometrically, indicates the radical scavenging potential of the tested compound.[11]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or other suitable solvent)

-

Spectrophotometer or microplate reader

-

96-well microplate (for microplate assay)

-

Reference antioxidant (e.g., Ascorbic acid, Trolox)

Protocol (Microplate Assay):

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of this compound in methanol.

-

Create a series of dilutions of the stock solution to test a range of concentrations.

-

Prepare a similar series of dilutions for the reference antioxidant.

-

-

Assay Procedure:

-

To each well of a 96-well plate, add a small volume (e.g., 20 µL) of the sample or standard solution at different concentrations.[4]

-

Add the DPPH working solution (e.g., 200 µL) to each well and mix thoroughly.[4]

-

Include a blank control containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[4][11]

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.[4]

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.

-

-

The results can be expressed as the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

-

The following diagram illustrates the workflow of the DPPH assay:

Conclusion and Future Directions

This compound is a compound with potential for further scientific investigation. While its basic chemical and physical properties are established, there is a significant need for more in-depth research into its biological activities to clearly differentiate them from its well-studied isomer, 3,4-dihydroxyphenylacetic acid. The preliminary indication of anti-inflammatory properties warrants further investigation to elucidate the underlying mechanisms and potential involvement in cellular signaling pathways. The provided experimental protocols for synthesis and antioxidant activity assessment offer a foundation for future studies. Researchers are encouraged to explore the biological effects of 2,4-DHPAA in various in vitro and in vivo models to fully understand its pharmacological potential and to generate the quantitative data that is currently lacking in the scientific literature.

References

- 1. 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | C8H8O4 | CID 69199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 614-82-4: this compound | CymitQuimica [cymitquimica.com]

- 5. 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK pathway in type 2 diabetes mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An evaluation of 2,4-dichlorophenoxyacetic acid in the Amphibian Metamorphosis Assay and the Fish Short-Term Reproduction Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro studies of 2,4-dihydroxyphenylalanine, a prodrug targeted against malignant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro studies of 2,4-dihydroxyphenylalanine, a prodrug targeted against malignant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of 2,4-dichlorophenoxyacetic acid (2,4-D) on biogenic amines and their acidic metabolites in brain and cerebrospinal fluid of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, molecular docking study, and α-glucosidase inhibitory evaluation of novel hydrazide-hydrazone derivatives of 3,4-dihydroxyphenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Willgerodt-Kindler Reaction for the Synthesis of 2,4-Dihydroxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Willgerodt-Kindler reaction, with a specific focus on its application in the synthesis of 2,4-dihydroxyphenylacetic acid. This document details the reaction mechanism, offers a generalized experimental protocol, and explores the biological significance of dihydroxyphenylacetic acid isomers, providing researchers with the foundational knowledge for its synthesis and potential applications.

Introduction to the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful synthetic tool in organic chemistry for converting aryl alkyl ketones into the corresponding carboxylic acids, with a one-carbon chain extension, via a thioamide intermediate.[1] The reaction typically involves heating the ketone with elemental sulfur and a secondary amine, most commonly morpholine (B109124).[1][2] The initial product is a thioamide, which can then be hydrolyzed to the desired carboxylic acid.[1] This reaction is particularly noted for its ability to transform a carbonyl group into a terminal amide or acid functionality.[1]

While a specific, detailed protocol for the synthesis of this compound from 2,4-dihydroxyacetophenone using the Willgerodt-Kindler reaction is not extensively documented in publicly available literature, the reaction's feasibility is supported by analogous transformations. This guide provides a generalized procedure adapted from established methods for similar substrates.

Reaction Mechanism

The mechanism of the Willgerodt-Kindler reaction is complex and involves several key steps:

-

Enamine Formation: The reaction initiates with the formation of an enamine from the reaction of the aryl alkyl ketone with the secondary amine (morpholine).[1]

-

Thiation: The enamine then reacts with elemental sulfur.

-

Rearrangement: A series of rearrangements, potentially involving thio-substituted iminium-aziridinium intermediates, leads to the migration of the carbonyl carbon to the terminal position of the alkyl chain.

-

Thioamide Formation: The rearrangement ultimately yields a thioamide intermediate.

-

Hydrolysis: The thioamide is subsequently hydrolyzed, typically under basic or acidic conditions, to produce the final carboxylic acid.

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol for the synthesis of this compound from 2,4-dihydroxyacetophenone via the Willgerodt-Kindler reaction, based on procedures for analogous compounds.[3] Researchers should consider this a starting point for optimization.

Step 1: Thioamide Synthesis

-

Reactants:

-

2,4-Dihydroxyacetophenone

-

Elemental Sulfur

-

Morpholine

-

p-Toluenesulfonic acid (catalyst, optional)[3]

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dihydroxyacetophenone (1.0 eq), elemental sulfur (2.0 eq), and morpholine (3.0 eq).[3]

-

Optionally, a catalytic amount of p-toluenesulfonic acid (0.035 eq) can be added.[3]

-

Heat the reaction mixture to reflux (typically 120-130°C) with constant stirring in an oil bath for 8-12 hours.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Step 2: Hydrolysis of the Thioamide Intermediate

-

Reagents:

-

Sodium Hydroxide (NaOH) solution (e.g., 20%)

-

Phase Transfer Catalyst (e.g., Triethylbenzylammonium chloride - TEBA) (optional)[3]

-

Hydrochloric Acid (HCl) for acidification

-

-

Procedure:

-

To the cooled reaction mixture containing the 2,4-dihydroxyphenylthioacetamide, add a 20% aqueous solution of sodium hydroxide.

-

For improved efficiency, a phase transfer catalyst such as TEBA (0.005 eq) can be added.[3]

-

Heat the mixture to 100°C and maintain it for an additional 8 hours to facilitate hydrolysis.[3]

-

After cooling, filter the reaction mixture.

-

Carefully acidify the filtrate with hydrochloric acid to a pH of approximately 2 to precipitate the crude this compound.[3]

-

Step 3: Purification

-

Procedure:

-

Collect the crude product by filtration.

-

The crude acid can be purified by recrystallization from hot water or another suitable solvent system.

-

Alternatively, for products from hydroxy acetophenones, extraction with a suitable organic solvent like ethyl acetate (B1210297) after acidification may be employed.[3] The organic layer is then dried and the solvent evaporated to yield the purified product.[3]

-

Quantitative Data Summary

The following table summarizes the stoichiometry used in the generalized protocol. Yields for the specific synthesis of this compound via this method require experimental determination. For comparison, the synthesis of phenylacetic acid from acetophenone (B1666503) using a similar PTC method has been reported to achieve yields of around 80%.[3]

| Reactant/Reagent | Molar Equivalent | Role |

| 2,4-Dihydroxyacetophenone | 1.0 | Starting Material |

| Sulfur | 2.0 | Reagent |

| Morpholine | 3.0 | Reagent/Solvent |

| p-Toluenesulfonic acid | 0.035 | Catalyst (Optional) |

| Sodium Hydroxide | In excess | Hydrolysis Agent |

| Triethylbenzylammonium chloride (TEBA) | 0.005 | Phase Transfer Catalyst (Optional) |

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

Biological Significance of Dihydroxyphenylacetic Acid Isomers

While the primary focus of this guide is the 2,4-isomer, it is important to note that the 3,4-isomer of dihydroxyphenylacetic acid (DOPAC), a metabolite of dopamine, has been more extensively studied for its biological activities. Research on 3,4-dihydroxyphenylacetic acid has revealed its involvement in key signaling pathways.

MAPK-MLCK Signaling Pathway

Studies have shown that 3,4-dihydroxyphenylacetic acid can improve gut barrier function by inhibiting the mitogen-activated protein kinase (MAPK) and myosin light-chain kinase (MLCK) signaling pathway.[4] This pathway is crucial in regulating intestinal permeability, and its modulation has implications for inflammatory bowel diseases and other conditions associated with a compromised gut barrier.

The diagram below illustrates the inhibitory effect of 3,4-dihydroxyphenylacetic acid on this pathway.

Caption: Inhibition of the MAPK-MLCK pathway by 3,4-dihydroxyphenylacetic acid.

Conclusion

The Willgerodt-Kindler reaction presents a viable, albeit challenging, route for the synthesis of this compound from readily available starting materials. While a specific, optimized protocol for this particular transformation requires further research and development, the general principles and methodologies outlined in this guide provide a solid foundation for such work. The biological activities of dihydroxyphenylacetic acid isomers, such as the role of the 3,4-isomer in the MAPK-MLCK pathway, underscore the importance of developing robust synthetic methods for these compounds to facilitate further investigation into their therapeutic potential. Researchers are encouraged to use the information presented herein as a starting point for their own experimental design and optimization.

References

- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK pathway in type 2 diabetes mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 2,4-Dihydroxyphenylacetic Acid using High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,4-Dihydroxyphenylacetic acid. This compound is a phenolic acid of interest in various research fields, including as a potential biomarker and a building block in the synthesis of pharmacologically active compounds. The described method utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible approach for the determination of this compound in aqueous samples and can be adapted for biological matrices. This document provides the necessary protocols for sample preparation, chromatographic conditions, and method validation parameters.

Introduction

This compound is a member of the dihydroxybenzoic acid family. Its accurate quantification is crucial for various applications, from monitoring its presence in plant extracts to its use as a starting material in chemical synthesis. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such polar aromatic compounds. This application note presents a detailed HPLC method that is specific, accurate, and precise for the analysis of this compound.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Chemicals and Reagents:

-

This compound reference standard (≥98% purity)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (or Acetic acid, analytical grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Preparation of Standard Solutions and Mobile Phase

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This stock solution should be stored at 2-8°C and protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Mobile Phase: A mixture of 0.1% formic acid in ultrapure water (Solvent A) and acetonitrile (Solvent B). For a starting isocratic method, a composition of 80:20 (v/v) of Solvent A:Solvent B is recommended. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and can be optimized further for specific applications.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm |

| Run Time | Approximately 10 minutes |

Note: The UV detection wavelength is based on the spectral characteristics of similar phenolic compounds. The UV spectrum of 2,4-dihydroxybenzoic acid shows absorption maxima at approximately 258 nm and 296 nm.[1] A wavelength of 280 nm is a common choice for the detection of phenolic compounds.[2]

Sample Preparation

The sample preparation method will depend on the matrix.

-

Aqueous Samples: Filter the sample through a 0.45 µm syringe filter prior to injection.

-

Biological Fluids (e.g., Plasma, Urine):

-

Protein Precipitation: To 100 µL of the biological fluid, add 300 µL of cold acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Filter through a 0.45 µm syringe filter before injection.

-

Data Presentation

The performance of the HPLC method should be validated according to ICH guidelines. The following tables summarize the expected quantitative data for the analysis of this compound.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area | < 2.0% (for n=6 injections) |

Table 2: Method Validation Parameters

| Parameter | Expected Value |

| Retention Time (tR) | ~ 5-8 minutes |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~ 0.1 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2.0% |

Note: The values presented in Table 2 are typical expected values for a validated HPLC method for a phenolic acid of this type and may vary depending on the specific instrumentation and experimental conditions. These parameters must be experimentally determined during method validation.

Mandatory Visualization

Workflow for the Synthesis of this compound